molecular formula C32H33ClN2O B611916 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride CAS No. 41332-36-9

1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride

Cat. No. B611916
CAS RN: 41332-36-9
M. Wt: 497.079
InChI Key: ZUKCTHFFBLZBGR-UHFFFAOYSA-N
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Description

Z-160 hydrochloride is a biochemical.

Scientific Research Applications

Metabolism and Analysis

  • Metabolite Analysis : 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride (TM-208) has been studied for its metabolism in rats, revealing several metabolites, such as M1-M5, which include various dithiocarbamic acid esters and sulfine derivatives. The analysis was conducted using liquid chromatography-mass spectrometry (LC-MS/MS) (Jiang et al., 2007).

  • LC-MS/MS Analysis : Another study focused on the metabolism of TM-208 in rats, identifying eight metabolites (M1-M8), which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry was used for this analysis (Jiang et al., 2007).

Antitumor Effects

  • Antitumor Properties : A study reported the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester on the growth of transplant carcinoma in mice. It showed significant inhibition rates against tumor growth of S 180 and H 22 implanted human gastric carcinoma (Fu, 2004).

Pharmacological Effects

  • Apoptosis in Lymphoma Cells : The compound 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) was found to induce apoptosis in Human Burkitt’s lymphoma cells. This highlights its potential in cancer treatment by inhibiting cell proliferation and colony formation (Wang et al., 2009).

  • Dopamine Transporter Affinity : Novel diphenylalkyl piperazine derivatives, including modifications at the piperazine moiety, have shown high affinity for the dopamine transporter. These findings are significant for developing dopamine uptake inhibitors (Kimura et al., 2003).

  • Antihistaminic and Antiallergic Activities : New 4-(diphenylmethyl)-1-piperazine derivatives were synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds, especially derivatives with a four methylene chain, showed potent activities in various assays, indicating their potential as antihistamines (Orjales et al., 1996).

  • Gastric Antisecretory Agents : 4-(Diphenylmethyl)-1-piperidinemethanimine, a potent oral gastric antisecretory agent in rats, was studied for its potential in treating peptic ulcer disease. Modifications to its structure led to the development of fenoctimine, a non-anticholinergic gastric antisecretory compound (Scott et al., 1983).

  • Hypotensive Effect in Cardiovascular Diseases : In a study exploring new 1, 4-dihydropyridine derivatives for cardiovascular diseases, piperazinylalkyl esters bearing a lipophilic substituent on the piperazine ring, particularly those with a diphenylmethyl moiety, showed potent and long-lasting hypotensive properties (Meguro et al., 1985).

properties

CAS RN

41332-36-9

Molecular Formula

C32H33ClN2O

Molecular Weight

497.079

IUPAC Name

1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride

InChI

InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H

InChI Key

ZUKCTHFFBLZBGR-UHFFFAOYSA-N

SMILES

Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Z-160 hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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